molecular formula C17H21N3O6S B11138083 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11138083
M. Wt: 395.4 g/mol
InChI Key: ZSWZGIKRPYQEPB-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxy groups and a tetrahydrothiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution with Methoxy Groups:

    Attachment of the Tetrahydrothiophene Moiety: The tetrahydrothiophene moiety can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the quinazolinone intermediate.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has shown potential in enzyme inhibition studies. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anticancer, or antimicrobial activities, although more research is needed to confirm these effects.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and tetrahydrothiophene groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline: Lacks the methoxy and tetrahydrothiophene groups, making it less versatile in chemical reactions.

    6,7-dimethoxyquinazoline: Similar in structure but lacks the tetrahydrothiophene moiety, which may reduce its biological activity.

    N-(tetrahydrothiophen-3-yl)acetamide: Lacks the quinazolinone core, making it less effective in enzyme inhibition studies.

Uniqueness

The uniqueness of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide lies in its combined structural features, which confer a wide range of chemical reactivity and potential biological activities. The presence of both the quinazolinone core and the tetrahydrothiophene moiety makes it a promising candidate for various applications in scientific research and industry.

Properties

Molecular Formula

C17H21N3O6S

Molecular Weight

395.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C17H21N3O6S/c1-10-18-13-7-15(26-3)14(25-2)6-12(13)17(22)20(10)8-16(21)19-11-4-5-27(23,24)9-11/h6-7,11H,4-5,8-9H2,1-3H3,(H,19,21)

InChI Key

ZSWZGIKRPYQEPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3CCS(=O)(=O)C3)OC)OC

Origin of Product

United States

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